molecular formula C13H11F3N2O3S B1394374 N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1227955-09-0

N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No. B1394374
M. Wt: 332.3 g/mol
InChI Key: CTYYQRJDFJVQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (NM4TFPS) is an organic compound with a wide variety of applications in both scientific research and industry. It is a highly versatile compound that has been used for a variety of purposes, including as a reagent, a catalyst, and a drug.

Scientific Research Applications

Synthesis and Structural Applications

  • Antagonists for HIV-1 Infection

    Methylbenzenesulfonamide derivatives, including variants of the specified compound, have been synthesized for potential use as antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

  • Characterization of Celecoxib Derivatives

    Celecoxib derivatives, structurally related to the compound, have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).

  • Electrochemical Synthesis

    Electrochemical synthesis methods involving benzenesulfonamide derivatives have been explored, demonstrating potential in creating complex structures for varied applications (Mari´a L. Dura´n et al., 1997).

Photophysicochemical Properties

  • Zinc(II) Phthalocyanine Derivatives

    Novel compounds including benzenesulfonamide derivatives have been synthesized, showing promising photophysical and photochemical properties suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).

  • Antimicrobial Activity

    A study focused on the antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide, a compound structurally related to the specified chemical, demonstrating significant antimicrobial activity (A.O. Ijuomah et al., 2022).

  • Photosensitizing Abilities

    Investigations into zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have shown potential as photosensitizers in photodynamic therapy, especially for cancer treatment (M. Pişkin et al., 2020).

Catalytic and Synthetic Applications

  • Transfer Hydrogenation

    Research has been conducted on benzenesulfonamide derivatives for their use in transfer hydrogenation reactions, demonstrating efficiency under various conditions (A. Ruff et al., 2016).

  • Anticancer Activity

    Novel sulfonamide compounds, including derivatives of the specified chemical, have been synthesized and tested for anticancer activity, with some showing promising results (Z. Brzozowski, 1998).

properties

IUPAC Name

N-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-6-4-9(5-7-10)21-12-11(13(14,15)16)3-2-8-18-12/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYYQRJDFJVQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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